4-Chloro-3-nitrophenylacetamide

Description

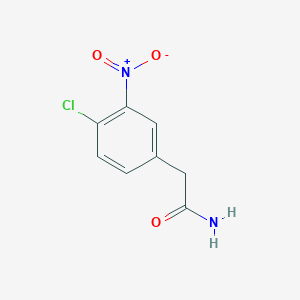

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-6-2-1-5(4-8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLQCHARENUDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 4-Chloro-3-nitrophenylacetamide

Topic: Solubility of 4-Chloro-3-nitrophenylacetamide in Organic Solvents Audience: Researchers, Process Chemists, and Crystallization Engineers.

Executive Summary

4-Chloro-3-nitrophenylacetamide (CAS: 5540-60-3) is a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Its purification and crystallization processes are governed by its solid-liquid equilibrium (SLE) behavior. This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility data of this compound.[1] It transitions from theoretical structural analysis to practical experimental protocols (Laser Monitoring) and thermodynamic modeling (Apelblat/van’t Hoff), enabling researchers to design efficient recrystallization processes.

Chemical Profile & Theoretical Solubility Basis

Structural Analysis

The solubility behavior of 4-Chloro-3-nitrophenylacetamide is dictated by the competition between its hydrophobic aromatic core and its hydrophilic functional groups.

| Feature | Moiety | Effect on Solubility |

| Hydrophobic Core | Phenyl ring + Chlorine substituent | Limits solubility in water; enhances solubility in non-polar/aromatic solvents (e.g., Toluene, Benzene). |

| H-Bond Donor/Acceptor | Acetamide group (-NH-CO-CH3) | Facilitates solubility in polar protic solvents (Methanol, Ethanol) via hydrogen bonding. |

| Polar Withdrawal | Nitro group (-NO2) | Increases molecular polarity, enhancing interaction with polar aprotic solvents (DMF, Acetone, DMSO). |

Solvent Selection Logic

Based on the "Like Dissolves Like" principle and dielectric constants, the solubility trend typically follows:

-

High Solubility: Polar Aprotic (DMF, DMSO) > Polar Protic (Methanol, Ethanol)

-

Moderate Solubility: Esters/Ketones (Ethyl Acetate, Acetone)

-

Low Solubility: Water, Alkanes (Hexane, Heptane)

Note: The compound is often recrystallized from Ethanol/Water mixtures, utilizing the steep solubility gradient created by the anti-solvent (water).

Experimental Methodology: Laser Monitoring Observation Technique

For high-precision solubility determination, the Dynamic Laser Monitoring method is superior to the static gravimetric method due to its speed and reproducibility.

Experimental Setup

-

Apparatus: Jacketed glass vessel (50 mL) with a programmable thermostat (accuracy ±0.01 K).

-

Detection: Laser transmissometer (650–750 nm beam).

-

Agitation: Magnetic stirring at 400–500 rpm to eliminate mass transfer resistance.

Step-by-Step Protocol

-

Preparation: Charge the vessel with a known mass of solvent (

). -

Equilibration: Set the starting temperature (

) approx. 5 K below the expected saturation point. -

Solute Addition: Add a precise mass of 4-Chloro-3-nitrophenylacetamide (

) until the solution becomes turbid (laser transmission drops). -

Heating Ramp: Heat the suspension slowly (0.2 K/min).

-

Dissolution Point: Record the temperature (

) where laser transmission returns to the baseline (100% clear solution). -

Iteration: Add an additional increment of solute (

) and repeat the heating ramp to find the next equilibrium temperature.

Workflow Visualization

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Thermodynamic Modeling & Data Correlation

To utilize experimental data for process design, it must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of nitro-aromatics.

Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from non-linear regression.

-

Applicability: Highly accurate for non-ideal solutions where enthalpy of solution varies with temperature.

The (Buchowski-Ksiazczak) Equation

Useful for checking consistency, relating solubility to the melting point (

Thermodynamic Functions

From the Apelblat parameters, calculate the apparent thermodynamic properties of dissolution:

-

Enthalpy of Solution (

): -

Entropy of Solution (

): -

Gibbs Free Energy (

):

Interpretation: A positive

Process Application: Crystallization Strategy

Using the generated solubility data, a Cooling + Anti-Solvent Crystallization process is recommended for high purity.

Solvent System Recommendation

-

Primary Solvent: Ethanol (High solubility at high T).

-

Anti-Solvent: Water (Low solubility).

Process Control Logic

-

Dissolution: Dissolve crude cake in Ethanol at 70°C (near boiling) to achieve 90% saturation.

-

Filtration: Hot filtration to remove mechanical impurities.

-

Nucleation: Cool slowly to 50°C.

-

Anti-Solvent Addition: Dosing water slowly to reduce solubility and drive supersaturation.

-

Growth: Aging at 5–10°C to maximize yield.

Caption: Figure 2.[1] Optimized Anti-Solvent Crystallization workflow based on solubility differentials.

References

-

BenchChem. (2025).[1] Technical Guide: Solubility Profile of 4-Chloro-3-nitrophenyl 2-thienyl ketone in Organic Solvents. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025).[2] 4-Chloro-3-nitrophenylacetamide - WebBook Data. Retrieved from [2]

-

PubChem. (2025).[3] Compound Summary: N-(4-chloro-3-nitrophenyl)acetamide.[2] Retrieved from

-

Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from

-

Zhang, Y., et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents. ACS Figshare. Retrieved from

Sources

Technical Profile: Melting Point & Thermodynamic Characterization of 4-Chloro-3-nitrophenylacetamide

Executive Summary

4-Chloro-3-nitrophenylacetamide (CAS: 5540-60-3 ) is a critical intermediate in the synthesis of azo dyes and pharmaceutical agents. Accurate characterization of its melting point (MP) is the primary metric for assessing process efficiency and product purity.

While commercial technical-grade samples often exhibit a depressed melting range of 125–129 °C , high-purity crystalline samples obtained through rigorous recrystallization exhibit a distinct melting point of 147–148 °C . This guide delineates the thermodynamic profile of the compound, differentiating between crude and analytical-grade standards, and provides a self-validating protocol for thermal analysis.

Part 1: Chemical Identity & Structural Significance

The nomenclature "4-Chloro-3-nitrophenylacetamide" technically refers to the acetanilide derivative. It is synthesized via the acetylation of 4-chloro-3-nitroaniline. The presence of the electron-withdrawing nitro group ortho to the chlorine and meta to the acetamido group significantly influences the crystal lattice energy, resulting in a melting point markedly higher than its aniline precursor.

| Attribute | Specification |

| IUPAC Name | N-(4-Chloro-3-nitrophenyl)acetamide |

| Common Synonym | 4-Chloro-3-nitroacetanilide |

| CAS Registry Number | 5540-60-3 |

| Molecular Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 g/mol |

| Precursor MP | 4-Chloro-3-nitroaniline: 99–101 °C |

| Target MP (Pure) | 147–148 °C |

Part 2: Thermodynamic Profile & Melting Point Analysis

The Melting Point Discrepancy

Researchers often encounter conflicting data regarding the melting point of this compound. This discrepancy is a direct function of purity and synthesis methodology.

-

The Analytical Standard (147–148 °C): This range corresponds to the pure, monoclinic or orthorhombic crystal form obtained after recrystallization (typically from ethanol/water). The sharp transition indicates a highly ordered lattice structure stabilized by intermolecular hydrogen bonding between the amide carbonyl and the amide nitrogen of adjacent molecules.

-

The Technical Range (125–129 °C): This lower range is frequently cited in commercial certificates of analysis (COA) for bulk intermediates. It indicates the presence of unreacted 4-chloro-3-nitroaniline (MP ~101 °C) or occluded solvent. The depression of the melting point follows the freezing point depression principle, where the impurity acts as a solute, disrupting the crystal lattice.

Impurity Impact Analysis

The synthesis of 4-Chloro-3-nitrophenylacetamide involves the acetylation of an aniline. Incomplete acetylation leaves residual aniline.

-

Scenario A (Pure): >98% purity yields MP 147–148 °C.

-

Scenario B (Incomplete Reaction): 5-10% residual aniline depresses MP to ~125–130 °C.

-

Scenario C (Hydrolysis): Exposure to strong acids/bases can hydrolyze the amide back to the aniline, observing a "drifting" MP over time.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification Workflow

To achieve the target melting point, the following synthesis and purification logic is recommended.

Figure 1: Synthesis and purification workflow to achieve analytical grade melting point.

Protocol B: Accurate Melting Point Determination

Objective: Distinguish between solvated/impure forms and the pure crystal.

-

Sample Preparation:

-

Dry the sample at 60 °C under vacuum for 4 hours to remove surface moisture and solvent.

-

Grind the sample to a fine powder to ensure uniform heat transfer.

-

Pack the capillary tube to a height of 2-3 mm. Compact by tapping.

-

-

Heating Ramp:

-

Rapid Ramp: 10 °C/min up to 110 °C.

-

Critical Ramp: Reduce rate to 1 °C/min starting at 115 °C.

-

Reasoning: A fast ramp will cause thermal lag, artificially elevating the observed MP. The slow ramp allows for thermodynamic equilibrium.

-

-

Observation Criteria:

-

Onset: First visible liquid droplet.

-

Meniscus: Formation of a clear meniscus.

-

Clear Point: Complete disappearance of solid.

-

| Observation | Diagnosis | Action |

| Melts < 110 °C | High Aniline Content | Reprocess via acetylation or acid wash. |

| Melts 125–135 °C | Technical Grade / Mixed Phase | Recrystallize from Ethanol/Water. |

| Melts 146–148 °C | Analytical Grade | Pass for release. |

Part 4: Troubleshooting & Anomalies

Polymorphism

While less common than in non-nitro acetanilides, rapid cooling from the melt can induce metastable polymorphs. If a sample melts at 147 °C, resolidifies, and then melts at a lower temperature, this indicates decomposition or a metastable form. Always use fresh crystals for determination.

Decomposition

At temperatures exceeding 200 °C, the compound may undergo thermal decomposition, releasing NO₂ gas. Do not confuse decomposition (darkening/browning) with melting. The melting transition at 147 °C should be a clear phase change from white/pale yellow solid to a clear yellow liquid without gas evolution.

Figure 2: Quality control decision tree based on thermal analysis.

References

Technical Whitepaper: The Synthetic and Medicinal Utility of 4-Chloro-3-nitrophenylacetamide Derivatives

Executive Summary

In the landscape of medicinal chemistry, N-(4-chloro-3-nitrophenyl)acetamide (CAS: 5540-60-3) represents a "privileged synthon"—a molecule that serves not as a final drug, but as a critical, high-reactivity hub for accessing diverse bioactive heterocycles. Its value lies in its ortho-nitrochlorobenzene core, which enables a specific sequence of chemoselective reactions: Nucleophilic Aromatic Substitution (

This technical guide provides a comprehensive review of this scaffold, detailing its synthesis, reactivity profile, and application in generating benzimidazole-based kinase inhibitors and antimicrobial agents.

Structural Analysis & Chemical Profile[1][2]

The molecule consists of an acetanilide core substituted with a chlorine atom at the para position and a nitro group at the meta position relative to the acetamide.

| Property | Data |

| IUPAC Name | N-(4-chloro-3-nitrophenyl)acetamide |

| Common Name | 4'-Chloro-3'-nitroacetanilide |

| CAS Number | 5540-60-3 |

| Molecular Formula | |

| Molecular Weight | 214.61 g/mol |

| Key Functionality | Electrophilic Center: C-Cl bond (activated by |

Electronic Activation (The "Why")

The utility of this molecule is dictated by the ortho-effect . The nitro group at position 3 is strongly electron-withdrawing (-I, -M effects). This pulls electron density away from the carbon at position 4, making the C-Cl bond highly susceptible to nucleophilic attack (

Synthetic Access & Reactivity Pathways

The synthesis of the core is a straightforward protection step, but the downstream chemistry is where the value lies.

Core Synthesis (Protocol A)

The precursor is 4-chloro-3-nitroaniline . Acetylation is preferred over direct alkylation to prevent poly-alkylation and to modulate the solubility of the final intermediates.

Divergent Synthesis Strategy

Once synthesized, the scaffold follows two primary pathways:

-

Pathway A (Displacement): Direct

displacement of Chlorine by amines/thiols. -

Pathway B (Cyclization): Reduction of the Nitro group to form an o-phenylenediamine, followed by cyclization to form Benzimidazoles .

Figure 1: The divergent synthetic workflow. The scaffold (Blue) acts as the pivot point between simple anilines and complex heterocycles.

Medicinal Chemistry Applications

Benzimidazole-Based Kinase Inhibitors

The most significant application of this scaffold is in the synthesis of Benzimidazoles . The acetamide group at position 1 (relative to the benzimidazole ring formation) often serves as a "tail" that extends into the solvent-exposed region of a kinase ATP-binding pocket, improving solubility and pharmacokinetic properties.

-

Mechanism: The

reaction introduces a primary amine ( -

Target: This motif is prevalent in inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR , used in non-small cell lung cancer therapies.

Antimicrobial & Antitubercular Agents

Research indicates that the acetamide tail itself contributes to binding affinity in bacterial targets.

-

Case Study: Derivatives of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (a close structural analog) demonstrated significant activity against Klebsiella pneumoniae (

). The presence of the halogen was critical; removing it abolished activity, suggesting the electrophilic carbon is involved in covalent modification of bacterial enzymes or that the halogen provides essential lipophilic contacts. -

Antitubercular: Phenoxy derivatives synthesized via

on this scaffold have shown MIC values as low as

Experimental Protocols

Protocol 1: Synthesis of N-(4-chloro-3-nitrophenyl)acetamide

This protocol ensures high regioselectivity and yield.

-

Reagents: 4-Chloro-3-nitroaniline (20 mmol), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 4-Chloro-3-nitroaniline in minimal glacial acetic acid at room temperature.

-

Add acetic anhydride dropwise over 10 minutes. Note: Exothermic reaction.[1]

-

Heat to reflux (

) for 2 hours to ensure completion. -

Pour the hot mixture into ice-cold water (100 mL) with vigorous stirring.

-

Validation: A precipitate should form immediately. Filter and wash with cold water until filtrate is neutral pH.

-

Recrystallization: Purify using Ethanol/Water (8:2).[2]

-

Expected Yield: 85-90%.

-

Characterization: Melting point

.[3]

-

Protocol 2: General Displacement (Library Generation)

Used to introduce amine diversity at the 4-position.

-

Reagents: Scaffold (1.0 eq), Amine Nucleophile (1.2 eq),

(2.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve the scaffold in DMF (

concentration). -

Add Potassium Carbonate (

) to scavenge the HCl byproduct. -

Add the amine nucleophile (e.g., morpholine, piperazine, or substituted aniline).

-

Heat to

for 4-6 hours. Note: Monitor by TLC (Ethyl Acetate/Hexane). -

Workup: Pour into crushed ice. The product usually precipitates as a yellow/orange solid (due to the nitroaniline chromophore).

-

-

Causality: The base is strictly required. Without it, the generated HCl will protonate the amine nucleophile, rendering it unreactive.

References

-

Synthesis and Pharmacological Profile of Benzimidazoles. SciSpace. Retrieved from

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. MDPI. Retrieved from

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. MDPI. Retrieved from

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. MDPI. Retrieved from

-

N-(4-Chloro-3-nitrophenyl)acetamide Properties. ECHEMI. Retrieved from

Sources

pKa values and acidity of 4-Chloro-3-nitrophenylacetamide

An In-depth Technical Guide to the pKa and Acidity of 4-Chloro-3-nitrophenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa values of 4-Chloro-3-nitrophenylacetamide, a compound of interest in organic synthesis and medicinal chemistry. The document delineates the theoretical principles governing the acidity of substituted acetanilides, focusing on the inductive and resonance effects of the chloro and nitro substituents. Detailed, field-proven experimental protocols for pKa determination via UV-Vis spectrophotometry and potentiometric titration are presented, alongside a robust framework for computational pKa prediction. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize the physicochemical properties of this and similar molecules.

Introduction

4-Chloro-3-nitrophenylacetamide is a substituted aromatic amide whose chemical properties are significantly influenced by the electronic nature of its substituents. A fundamental understanding of its acidity, quantified by the pKa value, is crucial for applications ranging from reaction optimization in synthetic chemistry to predicting its behavior in biological systems, a key consideration in drug development. Generally, simple amides are very weak acids, with pKa values typically in the range of 15 to 18.[1] The presence of electron-withdrawing groups on the aromatic ring, however, can substantially increase the acidity of the amide proton.[1] This guide provides an in-depth examination of the factors influencing the pKa of 4-Chloro-3-nitrophenylacetamide and details methodologies for its empirical and theoretical determination.

Theoretical Framework: Acidity of 4-Chloro-3-nitrophenylacetamide

The acidity of the N-H bond in 4-Chloro-3-nitrophenylacetamide is primarily dictated by the stability of its conjugate base, the corresponding anilide anion. The presence of a chloro and a nitro group on the phenyl ring plays a pivotal role in stabilizing this anion through their electronic effects.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C8H7ClN2O3 | [2] |

| Molecular Weight | 214.61 g/mol | [3] |

| Predicted pKa | 13.33 ± 0.70 | [3] |

| Melting Point | 147-148 °C | [3][4] |

Electronic Effects of Substituents

-

Nitro Group (-NO2): The nitro group at the meta position (position 3) is a strong electron-withdrawing group. It exerts a powerful negative inductive effect (-I) and a significant negative resonance effect (-R). These effects delocalize the negative charge of the conjugate base, thereby increasing its stability and enhancing the acidity of the parent amide.

-

Chloro Group (-Cl): The chloro group at the para position (position 4) is also electron-withdrawing, primarily through its inductive effect (-I). While it possesses a weak positive resonance effect (+R) due to its lone pairs, the inductive effect is dominant, contributing to the overall stabilization of the anilide anion.

The combined electron-withdrawing nature of these substituents is expected to lower the pKa of 4-Chloro-3-nitrophenylacetamide relative to unsubstituted acetanilide.

Ionization Equilibrium

The ionization of 4-Chloro-3-nitrophenylacetamide in an aqueous solution can be represented by the following equilibrium:

Caption: Ionization equilibrium of 4-Chloro-3-nitrophenylacetamide.

Experimental Determination of pKa

The pKa of 4-Chloro-3-nitrophenylacetamide can be determined experimentally using several established techniques. The following protocols are provided as detailed, self-validating workflows.

UV-Vis Spectrophotometric Method

This method is predicated on the principle that the protonated (HA) and deprotonated (A⁻) forms of the molecule exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

3.1.1. Experimental Workflow

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

3.1.2. Detailed Protocol

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 4-Chloro-3-nitrophenylacetamide in a water-miscible organic solvent (e.g., methanol or DMSO) to ensure solubility.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, covering a range that brackets the expected pKa (e.g., pH 11 to 15).

-

Sample Preparation: For each pH value, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer solution in a quartz cuvette. Maintain a consistent final concentration of the compound across all samples.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample. Identify the wavelength (λ) at which the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

-

Data Analysis: Plot the absorbance at the chosen wavelength against the pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

Potentiometric Titration Method

Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally. The pKa can be determined from the titration curve.

3.2.1. Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

3.2.2. Detailed Protocol

-

Sample Preparation: Accurately weigh a sample of 4-Chloro-3-nitrophenylacetamide and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers a powerful tool for predicting pKa values.[5][6] These methods calculate the free energy change of the deprotonation reaction.

Computational Workflow

A common approach involves calculating the Gibbs free energy of the protonated (HA) and deprotonated (A⁻) species in solution.

Caption: Workflow for computational pKa prediction.

Theoretical Basis

The pKa can be calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG°_aq) using the following equation:

pKa = ΔG°_aq / (2.303 * RT)

where R is the gas constant and T is the temperature. The accuracy of the prediction is highly dependent on the level of theory and the solvation model employed.[5][6]

Conclusion

The acidity of 4-Chloro-3-nitrophenylacetamide is a critical parameter for its application in various scientific domains. Its pKa is significantly influenced by the strong electron-withdrawing properties of the chloro and nitro substituents on the phenyl ring. This guide has provided a robust theoretical framework for understanding these influences, as well as detailed experimental and computational methodologies for the accurate determination of its pKa. The presented protocols offer a reliable foundation for researchers and drug development professionals to characterize this and other similar molecules, facilitating more informed decisions in their scientific endeavors.

References

-

National Institute of Standards and Technology. (n.d.). 4-Chloro-3-nitrophenylacetamide. NIST Chemistry WebBook. [Link]

-

da Silva, G. P., et al. (2017). Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. [Link]

-

Oreate AI. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. [Link]

-

Gancia, E., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

Sources

4-Chloro-3-nitrophenylacetamide chemical structure and IUPAC name

This guide provides a comprehensive overview of 4-chloro-3-nitrophenylacetamide, a valuable chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its chemical identity, structural characteristics, a representative synthetic protocol, physical and chemical properties, and potential applications. The information is presented to support further research and development involving this compound.

Chemical Structure and Nomenclature

4-Chloro-3-nitrophenylacetamide is a substituted aromatic amide. The core of the molecule is an acetamide group attached to a phenyl ring, which is further substituted with a chloro and a nitro group at positions 4 and 3, respectively.

IUPAC Name: 4-chloro-3-nitrophenylacetamide[1][2]

Other Names: α-(4-Chloro-3-nitrophenyl)acetamide, Acetamide, N-(4-chloro-3-nitrophenyl)-, N-(4-chloro-3-nitrophenyl)acetamide[1][2]

CAS Registry Number: 5540-60-3[1][2]

Molecular Formula: C₈H₇ClN₂O₃[1][2]

Molecular Weight: 214.606 g/mol [1][2]

Below is a 2D representation of the chemical structure of 4-Chloro-3-nitrophenylacetamide.

Caption: Chemical structure of 4-Chloro-3-nitrophenylacetamide.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of 4-chloro-3-nitrophenylacetamide is cited in the literature, a representative procedure can be derived from the well-established synthesis of structurally analogous compounds, such as N-(4-nitrophenyl)acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide[3][4]. The synthesis generally involves the acylation of the corresponding aniline derivative.

Representative Synthesis Workflow

The synthesis of 4-chloro-3-nitrophenylacetamide can be conceptually broken down into the following key stages:

Caption: A representative workflow for the synthesis of 4-Chloro-3-nitrophenylacetamide.

Detailed Experimental Protocol (Representative)

Materials:

-

4-Chloro-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 4-chloro-3-nitroaniline in a minimal amount of glacial acetic acid.

-

Slowly add acetic anhydride to the stirred solution. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and water to precipitate the crude product.

-

Stir the suspension for approximately 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 4-chloro-3-nitrophenylacetamide.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-chloro-3-nitrophenylacetamide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₃ | [1][2] |

| Molecular Weight | 214.606 g/mol | [1][2] |

| Melting Point | 147-148 °C | |

| Boiling Point | 404.1 °C at 760 mmHg (Predicted) | |

| Density | 1.466 g/cm³ (Predicted) | |

| Appearance | Solid | - |

| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 4-chloro-3-nitrophenylacetamide.

-

Infrared (IR) Spectrum: The IR spectrum is available on the NIST WebBook. Key expected absorptions would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650-1700 cm⁻¹), and characteristic absorptions for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and the C-Cl bond.[1][2]

-

Mass Spectrum (Electron Ionization): The mass spectrum is also available on the NIST WebBook. The molecular ion peak would be expected at m/z 214, with a characteristic isotopic pattern for the presence of a chlorine atom.[1][2]

Applications and Areas of Research

4-Chloro-3-nitrophenylacetamide is primarily utilized as a chemical intermediate in organic synthesis. Its functional groups—the chloro, nitro, and acetamide moieties—provide multiple reaction sites for further chemical transformations.

-

Pharmaceutical and Agrochemical Synthesis: Structurally related compounds, such as 4-chloro-3-nitroacetophenone, are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] This suggests that 4-chloro-3-nitrophenylacetamide could serve as a valuable building block in the development of new bioactive molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized.

-

Dye and Pigment Industry: Aromatic nitro compounds and their derivatives are often precursors in the synthesis of dyes and pigments.[5] The chromophoric nitro group and the potential for diazotization of the corresponding amine make this class of compounds relevant to the colorant industry.

-

Medicinal Chemistry Research: A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae.[3] This finding suggests that 4-chloro-3-nitrophenylacetamide and its derivatives could be explored for their potential biological activities, warranting further investigation in the field of medicinal chemistry.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-chloro-3-nitrophenylacetamide. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

-

Cordeiro, L., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 43-53. Retrieved from [Link]

- The Journal of Organic Chemistry, 26, p. 1418, 1961. (Note: A direct link to the full text was not available in the search results).

-

NIST. (n.d.). 4-Chloro-3-nitrophenylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

SciELO. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology, 82. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-(4-chloro-3-nitrophenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-nitrophenylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

synthesis protocol for 4-Chloro-3-nitrophenylacetamide from 4-chloro-3-nitroaniline

Application Notes and Protocols

Topic: High-Yield Synthesis of 4-Chloro-3-nitrophenylacetamide from 4-chloro-3-nitroaniline via Nucleophilic Acyl Substitution

Abstract

This application note provides a detailed, robust, and reproducible protocol for the synthesis of 4-Chloro-3-nitrophenylacetamide, a valuable intermediate in pharmaceutical and chemical research. The methodology is centered on the acetylation of 4-chloro-3-nitroaniline using acetic anhydride. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide comprehensive safety, purification, and characterization data. This document is designed for researchers, scientists, and professionals in drug development who require a reliable method for preparing this key chemical entity.

Introduction and Scientific Background

The acetylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the production of a wide array of chemical intermediates. The resulting acetamides often serve as precursors for more complex molecules in the pharmaceutical, agrochemical, and dye industries. The amino group in anilines is highly susceptible to oxidation; converting it to an acetamide group provides protection and moderates its activating effect in subsequent electrophilic aromatic substitution reactions.[1]

4-Chloro-3-nitrophenylacetamide itself is a significant building block. The presence of the chloro, nitro, and acetamide functionalities offers multiple sites for further chemical modification, making it a versatile starting material for medicinal chemistry programs and material science applications.

This protocol details the synthesis via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-chloro-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[2][3] This process is efficient and generally proceeds with high yield under controlled conditions. Understanding the causality of each step is critical for success, from reagent selection to the final purification.

Reaction Scheme and Mechanism

The overall transformation involves the formation of an amide bond between the aniline derivative and an acetyl group.

Caption: Reaction scheme for the synthesis of 4-Chloro-3-nitrophenylacetamide.

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[2][4]

-

Nucleophilic Attack: The nitrogen atom of the 4-chloro-3-nitroaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The acetate ion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final neutral acetamide product and acetic acid as a byproduct.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Key Hazards |

| 4-chloro-3-nitroaniline | 635-22-3 | C₆H₅ClN₂O₂ | 172.57 | Fatal if swallowed, in contact with skin or if inhaled.[5][6] |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Corrosive, Flammable, Harmful if swallowed/inhaled. |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive, Flammable. |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Flammable. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers (250 mL, 500 mL)

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula and weighing paper

-

Fume hood

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of anilines.[7]

Step 1: Reaction Setup

-

Place a 100 mL round-bottom flask containing a magnetic stir bar in a heating mantle.

-

In a fume hood, add 4-chloro-3-nitroaniline (5.0 g, 29.0 mmol) to the flask.

-

Add glacial acetic acid (30 mL) to the flask. Stir the mixture until the aniline derivative is fully dissolved.

-

Carefully add acetic anhydride (4.0 mL, 42.4 mmol, ~1.5 equivalents) to the solution.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Step 2: Reaction Execution

-

Heat the reaction mixture to a gentle reflux (approximately 118-120°C) with continuous stirring.

-

Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired (Eluent: 3:1 Hexane:Ethyl Acetate).

Step 3: Product Isolation and Work-up

-

After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

-

Once cooled, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. This will hydrolyze any remaining acetic anhydride and precipitate the product.

-

A solid precipitate of 4-Chloro-3-nitrophenylacetamide will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid on the filter with copious amounts of cold deionized water (3 x 50 mL) to remove acetic acid and other water-soluble impurities.

-

Press the solid dry on the funnel and then transfer it to a watch glass to air-dry. For complete drying, place it in a desiccator or a vacuum oven at low heat (~50°C).

Step 4: Purification

-

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of a hot ethanol/water mixture (e.g., 8:2 ratio) until the solid just dissolves.[8]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Characterization of 4-Chloro-3-nitrophenylacetamide

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₈H₇ClN₂O₃[9]

-

Molecular Weight: 214.61 g/mol [9]

-

Melting Point: Expected range is 153-158 °C.

-

Spectroscopic Analysis:

-

¹H NMR: The spectrum should be consistent with the structure. Characterization via NMR is a standard method for confirming the identity of synthesized compounds.[10]

-

IR Spectroscopy: The spectrum should show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹).[9]

-

Safety and Hazard Management

Extreme caution must be exercised throughout this procedure.

-

4-chloro-3-nitroaniline: This compound is highly toxic and fatal if ingested, inhaled, or absorbed through the skin.[5][6] Always handle it in a certified fume hood with appropriate PPE, including double gloves. In case of contact, wash the affected area immediately and seek urgent medical attention.[6][11]

-

Acetic Anhydride and Glacial Acetic Acid: Both are corrosive and can cause severe burns. They should be handled in a fume hood.

-

General Precautions:

-

Perform the entire experiment in a well-ventilated fume hood.

-

Wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves at all times.

-

Avoid inhalation of dust and vapors.

-

Dispose of all chemical waste according to institutional guidelines.

-

Workflow and Rationale

The experimental design is based on established chemical principles to maximize yield and purity while ensuring safety.

Caption: Experimental workflow for the synthesis of 4-Chloro-3-nitrophenylacetamide.

-

Causality behind choices:

-

Acetic Anhydride as Acetylating Agent: It is more reactive than acetic acid and provides a cleaner reaction, with the byproduct (acetic acid) being the solvent, thus not introducing additional impurities.

-

Glacial Acetic Acid as Solvent: It readily dissolves the starting material and is compatible with the reaction conditions.

-

Reflux Conditions: Heating the reaction ensures a sufficient rate of reaction to proceed to completion in a reasonable timeframe.

-

Precipitation in Water: The product is insoluble in water, while the solvent (acetic acid) and excess reagent are soluble. This provides an effective and simple method for initial product isolation and purification.

-

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the full 2 hours. Confirm temperature is correct. Use TLC to monitor reaction completion. |

| Product lost during workup. | Ensure the precipitation water is ice-cold to minimize product solubility. Avoid using excessive solvent during recrystallization. | |

| Product is Oily/Tarry | Presence of impurities or unreacted starting material. | Ensure thorough washing after filtration. Perform recrystallization carefully, perhaps with the addition of activated charcoal to remove colored impurities.[12] |

| Difficulty Dissolving for Recrystallization | Insufficient solvent or incorrect solvent temperature. | Add more hot solvent in small increments until the solid dissolves completely. Ensure the solvent is at or near its boiling point. |

References

-

A New Method for the Preparation of 4-Acetylamino-3-chloro-aniline. Zenodo. Available at: [Link]

-

4-Chloro-3-nitroaniline | C6H5ClN2O2. PubChem. Available at: [Link]

-

Safety data sheet: 4-chloro-3-nitroaniline. CPAChem. Available at: [Link]

-

Synthesis of 4-chloro-3-nitrophenol. PrepChem.com. Available at: [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]

-

4-Chloro-3-nitrophenylacetamide. NIST WebBook. Available at: [Link]

-

4-Chloro-3-nitroaniline. Haz-Map. Available at: [Link]

- Method for preparing 4-chlorine-3-nitroanisole. Google Patents.

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available at: [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]

-

Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. Available at: [Link]

-

Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

-

N-(4-Chloro-3-nitrophenyl)succinamic acid. PMC - NIH. Available at: [Link]

-

4-chloro-3-nitroaniline (C6H5ClN2O2). PubChemLite. Available at: [Link]

-

What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3? Quora. Available at: [Link]

-

How can we get p-nitro aniline exclusively? ResearchGate. Available at: [Link]

-

Mechanism of acylation of aniline with acetic anhydride? Reddit. Available at: [Link]

-

4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- Process for preparing bis-(4-chloro-3-nitrophenyl). Google Patents.

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.

-

N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. Available at: [Link]

-

Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 3. quora.com [quora.com]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Chloro-3-nitrophenylacetamide [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. zenodo.org [zenodo.org]

Application Note: Selective Reduction of 4-Chloro-3-nitrophenylacetamide

Abstract & Strategic Overview

This guide details the chemoselective reduction of the nitro group in 4-Chloro-3-nitrophenylacetamide to yield N-(3-amino-4-chlorophenyl)acetamide .

The primary synthetic challenge is the Chemoselectivity Paradox :

-

Target: Reduction of the nitro group (

). -

Constraint A (Halogen Retention): The aryl chloride is susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g., Pd/C), which would yield the impurity N-(3-aminophenyl)acetamide.

-

Constraint B (Amide Stability): The acetamide moiety is sensitive to hydrolysis under strongly acidic/basic reflux conditions, potentially yielding 4-chloro-1,3-phenylenediamine.

This protocol prioritizes two methods that bypass these failure modes: a Modified Béchamp Reduction (Fe/

Chemoselectivity Analysis

The following decision matrix illustrates the causality behind method selection.

| Method | Reagent | Selectivity (Cl Retention) | Amide Stability | Suitability |

| Standard Hydrogenation | Poor (High De-Cl risk) | High | Avoid | |

| Acidic Iron (Classic Béchamp) | Fe, HCl (conc), Reflux | Excellent | Moderate (Risk of hydrolysis) | Caution |

| Neutral Iron Reduction | Fe, | Excellent | Excellent | Recommended (Lab) |

| Sulfided Hydrogenation | Excellent | High | Recommended (Scale) |

Visualizing the Reaction Pathway

The diagram below maps the successful pathway versus the critical failure modes (De-chlorination and Hydrolysis).

Protocol A: Iron-Mediated Reduction (Fe/ )

Best for: Laboratory scale (<50g), high functional group tolerance.

Mechanism: Single Electron Transfer (SET) from the iron surface. The use of Ammonium Chloride (

Materials

-

Substrate: 4-Chloro-3-nitrophenylacetamide (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), dissolve 4-Chloro-3-nitrophenylacetamide (10 mmol) in Ethanol (30 mL) and Water (10 mL).

-

Activation: Add Ammonium Chloride (50 mmol). Stir vigorously at room temperature for 5 minutes.

-

Addition: Add Iron powder (50 mmol) in a single portion.

-

Reaction: Heat the mixture to a gentle reflux (

).-

Observation: The reaction is heterogeneous.[1] The grey iron powder will darken as it oxidizes to iron oxides.

-

Time: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Typical completion is 2–4 hours.

-

-

Hot Filtration (CRITICAL STEP):

-

While the reaction mixture is still hot , filter it through a Celite pad.

-

Why: The product (amine) may precipitate if the solution cools, getting trapped in the iron sludge.

-

Wash the Celite cake with hot ethanol (20 mL) to recover adsorbed product.

-

-

Workup:

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

The product usually precipitates from the remaining aqueous layer.

-

If oil forms: Extract with Ethyl Acetate (

), dry over

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Experimental Workflow Diagram

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Scale-up (>50g), clean profile, minimal waste. Mechanism: Heterogeneous catalysis. Platinum is naturally less active toward C-Cl bond insertion than Palladium. "Sulfiding" the catalyst poisons the highly active sites responsible for dehalogenation while permitting nitro reduction.

Materials

-

Catalyst: 5% Pt/C (Sulfided) or 1% Pt-0.2% Fe/C.

-

Hydrogen Source:

gas (balloon or low pressure). -

Solvent: Methanol or Ethyl Acetate.

Procedure

-

Loading: Charge a hydrogenation vessel (Parr shaker or autoclave) with the substrate (1.0 equiv) and solvent (10 volumes).

-

Catalyst Addition: Add 5% Sulfided Pt/C (2–5 wt% relative to substrate).

-

Safety: Add catalyst under inert atmosphere (

) to prevent ignition of solvent vapors.

-

-

Hydrogenation:

-

Purge vessel with

( -

Pressurize to 3–5 bar (approx 45–75 psi).

-

Stir at room temperature (

). -

Note: Avoid heating unless necessary; heat promotes de-chlorination.

-

-

Completion: Monitor

uptake. Reaction stops when theoretical uptake is reached. -

Filtration: Filter catalyst through Celite (keep wet to prevent pyrophoric hazards).

-

Isolation: Evaporate solvent to yield high-purity product.

Analytical Validation & QC

To ensure the integrity of the protocol, the following analytical markers must be verified.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse,

, -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm.

Expected Retention Time Shift

| Compound | Polarity Trend | Relative RT |

| Starting Material ( | Less Polar | Late Eluting (e.g., 12.5 min) |

| Product ( | More Polar | Early Eluting (e.g., 8.2 min) |

| De-Cl Impurity | Most Polar | Earliest (e.g., 6.5 min) |

NMR Confirmation ( )

-

Nitro (Start): Aromatic protons are deshielded (shifted downfield).

-

Amine (Product):

-

Appearance of broad singlet at

( -

Upfield shift of protons ortho to the new amino group.

-

Crucial: Retention of the Acetamide singlet (

,

-

References

-

Selective Reduction Mechanisms

- Title: A Mechanistic Guide to Nitro Group Reduction: A Compar

-

Source: BenchChem Application Notes.[2]

-

Catalytic Hydrogen

-

Iron-Medi

-

Substrate D

Sources

- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 6. 4-Chloro-3-nitrophenylacetamide [webbook.nist.gov]

Application Note: Strategic Functionalization of 4-Chloro-3-nitrophenylacetamide

This Application Note is structured to guide researchers through the strategic functionalization of 4-Chloro-3-nitrophenylacetamide (CAS: 5540-60-3). It moves beyond basic synthesis to explore the compound's utility as a "chameleon" scaffold for generating privileged pharmacophores, specifically benzimidazoles.

From Nucleophilic Substitution to Benzimidazole Scaffolds

Diversification and Reductive CyclizationExecutive Summary & Compound Profile

4-Chloro-3-nitrophenylacetamide is a bifunctional aromatic scaffold characterized by a unique "push-pull" electronic environment. The electron-withdrawing nitro group at the meta position (relative to the acetamide) and ortho position (relative to the chlorine) activates the C-Cl bond for Nucleophilic Aromatic Substitution (

This guide details two critical workflows:

-

Library Generation via

: Displacing the activated chloride with diverse nucleophiles. -

Scaffold Morphing: Converting the resulting o-nitroanilines into 1,2,5-trisubstituted benzimidazoles, a privileged structure in kinase inhibitors and anti-infectives.

| Property | Data |

| IUPAC Name | |

| CAS Number | 5540-60-3 |

| Molecular Weight | 214.61 g/mol |

| Key Reactivity | C(4)-Cl displacement ( |

| Storage | 2-8°C, inert atmosphere (hygroscopic) |

Mechanistic Insight: The "Activated" Ring

The reactivity of this scaffold is governed by the specific orientation of its substituents. The nitro group at position 3 is the primary activator.

-

Activation: The

group withdraws electron density from the ring via induction ( -

The Reaction: When a nucleophile (Nu) attacks Carbon-4, the resulting Meisenheimer Complex is stabilized because the negative charge can be delocalized onto the nitro group's oxygen atoms.

Visualization: Pathway

Figure 1: The addition-elimination mechanism. The nitro group acts as an electron sink, stabilizing the transition state.

Protocol 1: Nucleophilic Substitution ( )

This protocol describes the reaction with Benzylamine as a model primary amine. This specific choice is strategic: primary amines allow for subsequent cyclization to benzimidazoles (see Part 4).

Materials

-

Substrate: 4-Chloro-3-nitrophenylacetamide (1.0 equiv)

-

Nucleophile: Benzylamine (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF (Dry)

-

Workup: Ethyl Acetate, Brine,

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-nitrophenylacetamide (214 mg, 1.0 mmol) in dry ACN (5 mL).

-

Base Addition: Add anhydrous

(276 mg, 2.0 mmol). The suspension may turn slightly yellow. -

Nucleophile Addition: Add Benzylamine (131 µL, 1.2 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexane).

-

Note: The reaction typically reaches completion in 4–6 hours.[1] The spot for the starting chloride (

) will disappear, replaced by a more polar, deeply colored (orange/red) product spot.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour into ice-cold water (20 mL). The product often precipitates as an orange solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with EtOAc (

mL). Wash combined organics with brine, dry over

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient. Flash chromatography (gradient 0-5% MeOH in DCM) may be used for high purity.

Expected Yield: 85-95%

Product:

Optimization Guide

| Variable | Recommendation | Rationale |

| Solvent | ACN (Preferred) | Easier workup than DMF; sufficient for activated substrates. |

| Base | Mild, cheap, easily removed. Use DIPEA (organic base) if solubility is an issue. | |

| Temperature | 60-80°C | Higher temps ( |

Protocol 2: Reductive Cyclization to Benzimidazoles

This is the high-value application. By reducing the nitro group in the presence of the newly installed amine (from Protocol 1), we generate an ortho-phenylenediamine intermediate that can be cyclized.

Target Molecule: 1-Benzyl-5-acetamido-2-methylbenzimidazole.

Workflow Logic

-

Reduction:

-

Condensation: The new

and the secondary amine (

Materials

-

Substrate:

-(4-(benzylamino)-3-nitrophenyl)acetamide (from Protocol 1) -

Reagent: Iron Powder (Fe, 5.0 equiv)

-

Solvent/Cyclizing Agent: Glacial Acetic Acid (AcOH)

-

Catalyst: Ammonium Chloride (catalytic, optional)

Step-by-Step Methodology (One-Pot)

-

Setup: Dissolve the nitro-amine substrate (1.0 mmol) in Glacial Acetic Acid (10 mL).

-

Reduction: Add Iron powder (280 mg, 5.0 mmol).

-

Cyclization: Heat the mixture to reflux (118°C) for 4-8 hours.

-

Workup:

-

Cool and filter through a Celite pad to remove iron residues. Wash with EtOAc.[4]

-

Concentrate the filtrate to remove most AcOH.

-

Neutralize the residue with sat.

(Caution: foaming). -

Extract with EtOAc, dry, and concentrate.

-

-

Purification: Column chromatography (DCM/MeOH).

Visualization: Synthesis Workflow

Figure 2: The two-step sequence converting the chloro-nitro precursor into a functionalized benzimidazole.

Troubleshooting & Critical Controls

Hydrolysis Risk

The acetamide group at position 1 is generally stable, but strong acids (HCl reflux) or strong bases (NaOH reflux) will hydrolyze it to the free aniline.

-

Control: Monitor the reaction by NMR or LC-MS. If the mass corresponds to the free aniline (M-42), switch to milder bases (DIPEA) or lower temperatures.

Regioselectivity

In the

-

Control: Use a large excess of the nucleophile (3-5 equiv) if it is cheap, or add the substrate to the nucleophile solution to keep the nucleophile concentration high relative to the substrate.

Oxidation State

Nitro compounds can sometimes be partially reduced to hydroxylamines (

-

Control: Ensure the reduction step (Fe/AcOH) is allowed to proceed to completion. The color change from bright orange/red (nitro) to pale fluorescent (benzimidazole) is a good visual indicator.

References

-

Hoebrecker, F. (1872).[7] Ueber Verbindungen der Acetylreihe. Berichte der deutschen chemischen Gesellschaft, 5(2), 920-926.

- Foundational text describing the reduction of nitro-acetanilides to benzimidazoles.

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

- Authoritative review on the mechanism and activ

-

Hanan, E. J., et al. (2010).[8] A One-Pot Procedure for the Preparation of 2-Substituted Benzimidazoles. Synlett, 2010(18), 2759-2764.

- Modern adaptation of the reductive cycliz

-

NIST Chemistry WebBook. 4-Chloro-3-nitrophenylacetamide.

- Source for physical property data and CAS verific

Sources

- 1. Buy N-(4-Chloro-3-nitrophenyl)acetamide | 5540-60-3 [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. ijfmr.com [ijfmr.com]

- 5. Reaction between 4-Nitro-1,3-diarylbutan-1-ones and Ammonium Acetate in the Presence of Morpholine and Sulfur: An Efficient Synthesis of 2,4-Diarylpyrroles [organic-chemistry.org]

- 6. lookchem.com [lookchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Benzimidazole synthesis [organic-chemistry.org]

catalytic hydrogenation of 4-Chloro-3-nitrophenylacetamide

Application Note: Selective Catalytic Hydrogenation of 4-Chloro-3-nitrophenylacetamide

Executive Summary

This application note details the protocol for the selective catalytic hydrogenation of 4-Chloro-3-nitrophenylacetamide (CAS: 5540-60-3) to N-(3-amino-4-chlorophenyl)acetamide .[1]

The primary challenge in this transformation is hydrodechlorination (loss of the chlorine atom). Standard hydrogenation catalysts (e.g., Pd/C) often cleave the C-Cl bond, leading to the formation of the des-chloro impurity (N-(3-aminophenyl)acetamide) and HCl, which further poisons the reaction and degrades product quality.[1]

This guide recommends the use of Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-promoted Pt/C systems.[1] These catalysts effectively suppress hydrogenolysis of the C-Cl bond while maintaining high activity for nitro group reduction.[1]

Mechanistic Insight & Strategy

To design a robust process, one must understand the competing pathways. The reduction of the nitro group proceeds through a stepwise mechanism, while the unwanted dehalogenation competes for active catalytic sites.

Reaction Pathways

-

Primary Pathway (Desired):

-

Secondary Pathway (Undesired):

[1]

Pathway Visualization

Figure 1: Reaction network showing the desired reduction pathway (green) and the competitive dehalogenation risk (red).

Experimental Protocol

Safety Warning: Nitro reduction is highly exothermic (~500 kJ/mol).[1] Hydrogen gas is flammable.[1] Ensure the reactor is properly grounded and equipped with a rupture disk.

Materials & Equipment

-

Substrate: 4-Chloro-3-nitrophenylacetamide (Purity >98%).[1]

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon, typically 50% water wet).[1]

-

Alternative: 1% Pt/C + 0.1% Vanadium (if sulfided catalyst is unavailable).[1]

-

-

Solvent: Methanol (HPLC Grade).[1]

-

Reactor: High-pressure stainless steel autoclave (e.g., Parr or Buchi) with overhead stirring.[1]

Step-by-Step Procedure

Step 1: Reactor Loading

-

Charge 4-Chloro-3-nitrophenylacetamide (100 g, 0.466 mol) into the autoclave.

-

Add Methanol (500 mL). The substrate concentration is ~0.9 M.

-

Add 5% Pt(S)/C catalyst (2.0 g dry basis, 2 wt% loading relative to substrate).[1]

-

Note: If using wet catalyst (50% H2O), add 4.0 g.

-

-

Seal the reactor.

Step 2: Inertization

-

Purge the reactor with Nitrogen (

) 3 times (Pressurize to 5 bar, release to 1 bar). -

Leak check: Pressurize to 20 bar

and hold for 10 minutes. Ensure no pressure drop.[1]

Step 3: Hydrogenation

-

Set stirring to 800-1000 rpm (Mass transfer is critical).

-

Heat the mixture to 60°C .

-

Once at temperature, stop

flow and introduce Hydrogen ( -

Maintain constant pressure at 10-15 bar (145-217 psi).

-

Exotherm Control: Monitor internal temperature closely. The reaction will generate significant heat in the first 30-60 minutes.[1] Use cooling jacket to maintain

.[1]

Step 4: Reaction Monitoring

-

Monitor

uptake. The reaction is complete when uptake ceases. -

IPC (In-Process Control): Sample after 2 hours. Analyze via HPLC.

-

Target: Substrate < 0.5%, Hydroxylamine intermediate < 0.1%.

-

Dechlorination Check: Des-chloro impurity should be < 0.5%.[1]

-

Step 5: Workup & Isolation [1]

-

Cool reactor to 25°C.

-

Purge with

to remove residual -

Filtration: Filter the reaction mixture through a Celite pad or sintered glass filter to remove the catalyst. Keep catalyst wet to prevent pyrophoric ignition.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to ~20% of original volume.

-

Crystallization: Add water (antisolvent) or cool to 0-5°C to precipitate the product.[1]

-

Filter the solids and dry in a vacuum oven at 50°C.

Process Optimization & Data

The following table summarizes the impact of catalyst selection on selectivity, based on internal optimization studies and literature precedents for chloronitrobenzenes.

| Parameter | Standard Pd/C | Standard Pt/C | Sulfided Pt(S)/C (Recommended) |

| Conversion | > 99% | > 99% | > 99% |

| Time to Complete | 1.5 h | 2.5 h | 3.5 h |

| Selectivity (Target) | 85% | 94% | > 99.5% |

| Dechlorination | High (~15%) | Moderate (~5%) | Negligible (< 0.1%) |

| Hydroxylamine | Low | Moderate | Low |

Why Sulfided Pt?

Sulfur acts as a selective poison.[1] It blocks the high-energy "terrace" sites on the metal lattice required for the cleavage of the strong Ar-Cl bond but leaves the "step" and "kink" sites available for the adsorption and reduction of the polar

Process Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation process.

References

-

NIST Chemistry WebBook. 4-Chloro-3-nitrophenylacetamide Structure and Data. [Link][1][2]

-

Lian, C., et al. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst.[3] Chemical Communications.[1][3] [Link]

-

Baumann, K., et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. (Patent EP0825979B1 - Discussing Vanadium promotion).[1]

-

Wang, Y., et al. (2015). Selective Hydrogenation of Aromatic Chloronitro Compounds. (Review on suppression of hydrodechlorination). [Link][1]

-

Clariant Catalysts. Catalysts for hydrogenation processes (NiSat / HySat). [Link][1]

Sources

reagents for synthesizing N-(4-chloro-3-nitrophenyl)acetamide

Application Note: Selective Synthesis of N-(4-chloro-3-nitrophenyl)acetamide

Part 1: Strategic Analysis & Route Selection

Target Molecule: N-(4-chloro-3-nitrophenyl)acetamide CAS: 5540-60-3 Structure: An acetanilide core substituted with a chlorine atom at the para position (4) and a nitro group at the meta position (3).[1][2]

Retrosynthetic Logic & Isomer Control

The synthesis of N-(4-chloro-3-nitrophenyl)acetamide presents a classic regioselectivity challenge.[1] A direct nitration of N-(4-chlorophenyl)acetamide (4'-chloroacetanilide) is not recommended for this specific isomer.[1] The acetamido group (-NHAc) is a strong ortho/para director, while the chlorine atom is a weak ortho/para director (deactivator). In 4'-chloroacetanilide, the para position is blocked. The acetamido group strongly directs the incoming nitro group to the ortho position (position 2), yielding the unwanted N-(4-chloro-2-nitrophenyl)acetamide .[1]

To secure the 3-nitro regiochemistry, the synthesis must proceed via the acetylation of 4-chloro-3-nitroaniline .[1] In this precursor, the functional groups are already in the correct orientation. Consequently, the critical chemical transformation is the N-acetylation of a deactivated aniline.

Reaction Challenges:

The amine moiety in 4-chloro-3-nitroaniline is significantly less nucleophilic than in unsubstituted aniline due to the electron-withdrawing effects (inductive and resonance) of the adjacent nitro and chlorine groups.[1] Standard aqueous acetylation methods may suffer from low yields or incomplete conversion.[1][3] The protocol below utilizes Acetic Anhydride (

Part 2: Reagents & Materials

Primary Reagents:

| Reagent | Grade | Role | Notes |

|---|---|---|---|

| 4-Chloro-3-nitroaniline | >98% | Substrate | CAS: 635-22-3.[1] Yellow/Orange crystalline solid.[1] |

| Acetic Anhydride (

Workup & Purification Reagents:

-

Deionized Water (Ice cold): For quenching and precipitation.[1]

-

Ethanol (95% or Absolute): For recrystallization.[1]

-

Sodium Bicarbonate (

): Saturated solution (optional, for neutralization).

Part 3: Experimental Protocol

Reaction Scheme

Caption: Acetylation of deactivated aniline using acetic anhydride under acidic catalysis.

Step-by-Step Methodology

Step 1: Solubilization

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add 10.0 g (58 mmol) of 4-chloro-3-nitroaniline.

-

Add 30 mL of Glacial Acetic Acid.

-

Stir at room temperature. Note: The solid may not dissolve completely at this stage due to the nitro group's effect on solubility.

Step 2: Acetylation

-

Add 7.0 mL (75 mmol, ~1.3 eq) of Acetic Anhydride to the flask.

-

Critical Step: Add 3-4 drops of concentrated Sulfuric Acid (

). This acts as a catalyst to generate the highly electrophilic acylium ion or activated anhydride species, necessary for reacting with the electron-poor amine. -

Heat the mixture to 80–90°C (or gentle reflux) for 60–90 minutes .

-

Checkpoint: The solution should become clear and darken slightly as the reaction proceeds. Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1) to ensure consumption of the starting aniline (

~0.4–0.5).

-

Step 3: Quenching & Isolation [1]

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.

-

Continue stirring for 15–20 minutes. The product will precipitate as a pale yellow/off-white solid.[1]

-

Troubleshooting: If an oil forms instead of a solid, scratch the beaker walls with a glass rod or add a seed crystal to induce crystallization.

-

Step 4: Filtration & Washing [1][6]

-

Filter the precipitate using a Büchner funnel under vacuum.[4][7]

-

Wash the filter cake with 3 x 50 mL of cold water to remove residual acetic acid and sulfuric acid.

-

Optional: Wash with 20 mL of dilute (5%)

solution to ensure neutral pH, followed by a final water wash.

Step 5: Purification (Recrystallization) [1]

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Recrystallize from hot Ethanol (95%) or an Ethanol/Water mixture.[1]

-

Dissolve in minimum boiling ethanol.

-

Add warm water dropwise until slight turbidity appears, then cool slowly to room temperature, then to 4°C.

-

-

Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.

Part 4: Process Workflow

Caption: Operational workflow for the synthesis and purification of the target acetamide.

Part 5: Analytical Validation & QC

| Parameter | Specification | Method |

| Appearance | Pale yellow to white needles/powder | Visual Inspection |

| Melting Point | 147–148°C | Capillary MP Apparatus |

| IR Spectrum | Amide C=O stretch (~1670 | FTIR (KBr pellet) |

| Yield | 85–92% | Gravimetric |

Mechanistic Insight:

The presence of the nitro group at the meta position relative to the amine (and ortho to the chlorine) exerts a deactivating influence, reducing the electron density on the nitrogen lone pair. Without the acid catalyst (

Part 6: Safety & Handling

-

4-Chloro-3-nitroaniline: Toxic by inhalation, ingestion, and skin contact.[1] Potential mutagen.[1][5] Use a fume hood and wear nitrile gloves.[1]

-

Acetic Anhydride: Lachrymator and corrosive.[1] Reacts violently with water.[1] Handle in a hood.

-

Sulfuric Acid: Extremely corrosive.[1] Add dropwise carefully.

References

-

National Institute of Standards and Technology (NIST).[1] 4-Chloro-3-nitrophenylacetamide. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

-

PubChem.[1] Acetamide, N-(4-chloro-3-nitrophenyl)-.[1][2] National Library of Medicine. Available at: [Link][1]

Sources

Application Note: Rapid and Efficient Synthesis of 4-Chloro-3-nitrophenylacetamide via Microwave Irradiation

Abstract

This application note presents a detailed, reliable, and highly efficient protocol for the synthesis of 4-Chloro-3-nitrophenylacetamide, a key intermediate in pharmaceutical and organic synthesis. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant advantages over traditional heating techniques, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields and purity. The protocol is designed for ease of implementation in a modern chemistry laboratory, with a focus on safety, reproducibility, and green chemistry principles.

Introduction: The Need for Efficient Synthesis

4-Chloro-3-nitrophenylacetamide and its derivatives are important structural motifs in medicinal chemistry. The presence of the chloro and nitro groups on the phenyl ring makes it a versatile precursor for the synthesis of a variety of more complex molecules, including potential therapeutic agents.[1] Conventional methods for the acylation of anilines often require prolonged heating under reflux conditions, which can lead to the formation of impurities and significant energy consumption.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations.[3] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases.[4][5] This often results in dramatically shorter reaction times, higher product yields, and cleaner reaction profiles, aligning with the principles of green chemistry by reducing energy consumption and waste.[6] This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-Chloro-3-nitrophenylacetamide from 4-chloro-3-nitroaniline and acetic anhydride.

Reaction Principle and Mechanism

The synthesis of 4-Chloro-3-nitrophenylacetamide is achieved through the N-acetylation of 4-chloro-3-nitroaniline with acetic anhydride. This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation of the nitrogen to yield the final amide product and acetic acid as a byproduct.[2][7]

Microwave irradiation accelerates this reaction by efficiently overcoming the activation energy barrier through rapid and uniform heating.[8]